molecular formula C8H13NO2 B1589229 (S)-3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one CAS No. 99208-71-6

(S)-3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one

Cat. No.: B1589229
CAS No.: 99208-71-6
M. Wt: 155.19 g/mol
InChI Key: YTXXRLXVAZGQAL-LURJTMIESA-N
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Description

“(S)-3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one” is a chemical compound with the CAS Number: 99208-71-6 . It has a molecular weight of 155.2 . The IUPAC name for this compound is (S)-3,3-dimethyltetrahydro-3H,5H-pyrrolo[1,2-c]oxazol-5-one .


Synthesis Analysis

The synthesis of oxazole derivatives has been an interesting field for a long time . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has increased in the past few years .


Molecular Structure Analysis

The this compound molecule contains a total of 25 bonds. There are 12 non-H bonds, 1 multiple bond, 1 double bond, 2 five-membered rings, 1 eight-membered ring, 1 tertiary amide (aliphatic), and 1 ether (aliphatic) .


Chemical Reactions Analysis

Oxazoles are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . Substitution patterns in oxazole derivatives play a pivotal role in delineating the biological activities .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It is stored in a refrigerator and shipped at room temperature .

Scientific Research Applications

1. Application in the Synthesis of Indolizidine and Pyrrolizidine Alkaloids

The compound (S)-3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one has been applied in the synthesis of indolizidine and pyrrolizidine alkaloids. It is prepared from (S)-pyroglutamic acid and has been used to generate enantiopure bicyclic compounds. These compounds are useful for the stereoselective synthesis of trans-2,5-disubstituted pyrrolidines, illustrating its role in forming indolizidine toxins and enantiodivergent syntheses of alkaloids like xenovenine (Dhimane et al., 1998).

2. Conformational Studies in 1,2-Oxazine Chemistry

Research on the conformational equilibria in dimethyltetrahydro-1,2-oxazines, which are chemically related to this compound, has been reported. These studies contribute to the understanding of the stability and structural dynamics of such compounds, with implications for the design of more effective chemical syntheses (Riddell, 1975).

3. Development of New Heterocyclic Compounds

This compound has been used in developing new heterocyclic structures like oxazolo[3,2-a]indoles, pyrrolo-, and azepino-[1,2-a]indoles. These are formed through skeletal rearrangements, showcasing the versatility of the compound in synthetic organic chemistry and its potential for creating diverse molecular architectures (Letcher et al., 1993).

4. Use in Stereoselective Synthesis

The compound plays a crucial role in the stereoselective synthesis of complex molecules. For instance, it has been used in synthesizing compounds like (Z)-2-(2,2,7,7-Tetramethyl-7a-phenyl-7,7a-dihydropyrrolo[2,1-b]oxazol-3(2H)-ylidene)acetonitrile, illustrating its utility in creating stereochemically defined structures (Oparina et al., 2018).

Mechanism of Action

The mechanism of action of oxazole derivatives is often related to their biological responses . For instance, some oxazole derivatives have been found to possess considerable DPP-IV inhibition .

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H332, H335 . The precautionary statements include P261, P280, P305, P338, P351 .

Future Directions

Oxazole derivatives have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry . They are part of a large number of drugs and biologically relevant molecules . Therefore, the development of robust synthetic methods for the generation of a diverse collection of heterocyclic molecules is highly desirable to accelerate the drug discovery programme .

Properties

IUPAC Name

(7aS)-3,3-dimethyl-1,6,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-8(2)9-6(5-11-8)3-4-7(9)10/h6H,3-5H2,1-2H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTXXRLXVAZGQAL-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N2C(CCC2=O)CO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N2[C@@H](CCC2=O)CO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10447563
Record name (S)-3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99208-71-6
Record name (S)-3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (7aS)-3,3-dimethyl-hexahydropyrrolo[1,2-c][1,3]oxazol-5-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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